molecular formula C5H11NO4 B14162609 Ethyl N,N-bis(hydroxymethyl)carbamate CAS No. 3883-23-6

Ethyl N,N-bis(hydroxymethyl)carbamate

Cat. No.: B14162609
CAS No.: 3883-23-6
M. Wt: 149.15 g/mol
InChI Key: UPOVSWVIQVHMOK-UHFFFAOYSA-N
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Description

Overview of the Carbamate (B1207046) Functional Group in Advanced Organic Synthesis

The carbamate functional group, with the general structure R₂NC(O)OR', is a significant moiety in organic chemistry. wikipedia.org It can be considered a hybrid of an amide and an ester, and this combination confers considerable chemical stability. nih.gov This stability arises from the resonance between the amide and carboxyl groups. nih.gov

In advanced organic synthesis, carbamates are widely recognized for their role as protecting groups for amines. masterorganicchemistry.comchem-station.com The electron-withdrawing nature of the adjacent carbonyl group reduces the nucleophilicity and basicity of the nitrogen atom, thus "taming" the high reactivity of amines during multi-step syntheses. masterorganicchemistry.comchem-station.com This protective function is crucial in complex processes like peptide synthesis. chem-station.com Common carbamate protecting groups include t-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz). masterorganicchemistry.com The choice of a specific carbamate protecting group is often dictated by the conditions required for its removal, allowing for orthogonal strategies in complex syntheses. chem-station.com

Beyond their use as protecting groups, carbamates are integral components of many pharmaceuticals, pesticides, and polymers like polyurethanes. wikipedia.orgnih.gov The versatility of the carbamate group allows for the modulation of a molecule's biological and pharmacokinetic properties by varying the substituents on the nitrogen and oxygen atoms. nih.govresearchgate.net

Significance of the N,N-bis(hydroxymethyl)carbamate Moiety in Chemical Research

The N,N-bis(hydroxymethyl)carbamate moiety is characterized by the presence of two hydroxymethyl (-CH₂OH) groups attached to the nitrogen atom of the carbamate. These reactive hydroxyl groups are the primary source of this moiety's significance in chemical research, particularly in polymer chemistry.

The dual hydroxymethyl groups enable the molecule to act as a crosslinking agent. This functionality is valuable in the formulation of polymers such as polyurethane and epoxy resins. The introduction of Ethyl N,N-bis(hydroxymethyl)carbamate into a polymer matrix can enhance its thermal stability, making it a useful additive in coatings and adhesives.

The reactivity of the hydroxymethyl groups allows them to participate in condensation reactions with other functional groups, leading to the formation of larger, more complex molecules. This property makes the N,N-bis(hydroxymethyl)carbamate moiety a versatile building block in organic synthesis.

Conceptual Framework and Research Trajectories for N,N-bis(hydroxymethyl)carbamates

The conceptual framework for research involving N,N-bis(hydroxymethyl)carbamates is centered on leveraging the reactivity of the two hydroxymethyl groups. Research trajectories are primarily focused on their application in polymer science and as intermediates in organic synthesis.

In polymer chemistry, the focus is on utilizing these compounds as crosslinking agents to modify the properties of existing polymers or to synthesize new polymeric materials with enhanced thermal and mechanical properties. The carbamate backbone is noted for contributing to the thermal stability of the resulting polymer matrices.

As intermediates, N,N-bis(hydroxymethyl)carbamates serve as precursors for the synthesis of other complex molecules. For instance, this compound is a precursor to 1,3-dioxane-5,5-dicarboxylic acid derivatives, which have applications in prodrug design and the development of sustained-release formulations.

Future research may explore greener synthesis routes for these compounds, potentially involving enzymatic catalysis. Further investigation into their reactivity and the development of new applications based on the unique properties of the N,N-bis(hydroxymethyl)carbamate moiety are also promising areas of research.

Data Tables

Properties

CAS No.

3883-23-6

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

ethyl N,N-bis(hydroxymethyl)carbamate

InChI

InChI=1S/C5H11NO4/c1-2-10-5(9)6(3-7)4-8/h7-8H,2-4H2,1H3

InChI Key

UPOVSWVIQVHMOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CO)CO

Origin of Product

United States

Synthetic Methodologies for Ethyl N,n Bis Hydroxymethyl Carbamate and Its Analogs

Direct Synthetic Routes to N,N-bis(hydroxymethyl)carbamates

The most straightforward methods for synthesizing the N,N-bis(hydroxymethyl)carbamate core structure involve direct reactions that build the molecule from simple precursors.

Formaldehyde-Based Condensation with Urethanes

The primary and most conventional method for synthesizing Ethyl N,N-bis(hydroxymethyl)carbamate is the direct condensation of a urethane (B1682113), specifically ethyl carbamate (B1207046), with formaldehyde (B43269). vulcanchem.com This reaction, known as hydroxymethylation, typically occurs under basic conditions. The process involves the addition of two formaldehyde molecules to the nitrogen atom of the carbamate.

Historically, aqueous formaldehyde solutions were used, but this often resulted in side reactions like the polymerization of formaldehyde or hydrolysis of the carbamate group. vulcanchem.com To improve yields and minimize byproducts, anhydrous processes have been developed. An optimized method involves reacting ethyl carbamate with paraformaldehyde, a solid polymer of formaldehyde, in a 1:2 molar ratio. vulcanchem.com A basic catalyst, such as potassium carbonate or sodium hydroxide (B78521), is used to facilitate the reaction, which is conducted in a non-polar solvent like toluene (B28343) at temperatures between 50–80°C. vulcanchem.com These anhydrous conditions can achieve yields greater than 85%. vulcanchem.com

The reaction mechanism under basic conditions involves the deprotonation of the carbamate's nitrogen atom, creating a more nucleophilic species that then attacks the electrophilic carbonyl carbon of formaldehyde. This process is repeated to add the second hydroxymethyl group. The same principle is applied in the synthesis of urea-formaldehyde resins, where urea (B33335) undergoes hydroxymethylation with formaldehyde under alkaline conditions to form monomethylol, dimethylol, and trimethylol ureas. researchgate.netmdpi.com

Table 1: Comparison of Synthetic Conditions for Formaldehyde Condensation

ParameterAqueous MethodAnhydrous Method
Formaldehyde SourceAqueous FormaldehydeParaformaldehyde
SolventWaterNon-polar (e.g., Toluene)
CatalystBase (e.g., NaOH)Base (e.g., K₂CO₃, NaOH)
TemperatureVariable50–80°C
Typical YieldLower, with side reactions>85%
This table outlines the key differences in reaction parameters between traditional aqueous and modern anhydrous methods for the synthesis of this compound. vulcanchem.com

Transesterification Processes for Carbamic Acid Esters

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com In the context of carbamic acid esters, transesterification provides a route to modify the ester moiety of an existing carbamate, including N,N-bis(hydroxymethyl)carbamates.

The mechanism proceeds via a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com Under basic catalysis, a strong nucleophile (alkoxide) attacks the carbonyl carbon of the ester. wikipedia.orgmasterorganicchemistry.com Under acidic catalysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol. wikipedia.orgmasterorganicchemistry.com To drive the reaction to completion, the alcohol produced as a byproduct is often removed, for instance, by distillation. wikipedia.org

While not a direct route to the N,N-bis(hydroxymethyl) functionality itself, transesterification is a key method for creating analogs of this compound. For example, an existing methyl or this compound could be reacted with a larger or more complex alcohol in the presence of a catalyst like scandium(III) triflate or titanium(IV) alkoxides to generate a different ester derivative. organic-chemistry.orgacs.org

Synthesis of N,N-bis(hydroxymethyl)carbamate Derivatives

The core N,N-bis(hydroxymethyl)carbamate structure can be chemically modified to produce a wide range of derivatives with varied properties and functionalities.

Alkyl and Aryl Substitutions on the Ester Moiety

Derivatives of this compound with different alkyl or aryl groups on the ester portion can be synthesized through several routes. The most direct approach is to begin the formaldehyde condensation reaction (as described in 2.1.1) with a different starting urethane. For instance, using methyl carbamate or phenyl carbamate instead of ethyl carbamate would yield Mthis compound or Phenyl N,N-bis(hydroxymethyl)carbamate, respectively. The condensation of methyl N-phenylcarbamate with formaldehyde has been studied using various acid catalysts to produce dimethyl methylene (B1212753) diphenyl-4,4'-dicarbamate. researchgate.net

Alternatively, transesterification (as described in 2.1.2) can be employed on a pre-existing N,N-bis(hydroxymethyl)carbamate to swap the ester group. A general one-step procedure for synthesizing various alkyl and aryl alkylcarbamates involves the direct reaction of S-methyl N-alkylthiocarbamates with alcohols or phenols. researchgate.net This method has been shown to produce target products in very high yields (often >95%) and purity. researchgate.net Another approach involves a three-component coupling of amines, carbon dioxide, and halides, which allows for the efficient synthesis of a variety of carbamates under mild conditions. organic-chemistry.org

Table 2: Selected Synthetic Routes to Carbamate Derivatives

MethodStarting MaterialsProduct TypeKey Features
Direct CondensationAlkyl/Aryl Carbamate + FormaldehydeAlkyl/Aryl N,N-bis(hydroxymethyl)carbamateDirect route to target molecule.
TransesterificationExisting Carbamate + Alcohol/PhenolNew Alkyl/Aryl CarbamateModifies existing ester group; catalyst required. organic-chemistry.org
Thiocarbamate ReactionS-methyl N-alkylthiocarbamate + Alcohol/PhenolAlkyl/Aryl CarbamateHigh yields and purity. researchgate.net
Three-Component CouplingAmine + CO₂ + HalideSubstituted CarbamateMild conditions, avoids overalkylation. organic-chemistry.org
This table summarizes various methodologies for synthesizing carbamate derivatives with different alkyl and aryl substitutions on the ester moiety.

Halogenation and Other Functional Group Transformations at the Hydroxymethyl Positions

The two hydroxymethyl groups (-CH₂OH) on the nitrogen atom are reactive sites that can undergo further chemical transformations. One such transformation is halogenation, where the hydroxyl groups are replaced by halogen atoms (e.g., chlorine, bromine). While specific literature on the direct halogenation of this compound is scarce, general organic chemistry principles suggest that reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) could be used to convert the primary alcohols into the corresponding alkyl chlorides or bromides. These reactions would create N,N-bis(halomethyl)carbamate derivatives, which are highly reactive intermediates useful for further synthesis.

Other functional group transformations are also possible. For instance, treatment of N-hydroxymethyl compounds with glutathione (B108866) or N-acetylcysteine in trifluoroacetic acid can yield corresponding S-amidomethyl or S-ureidomethyl derivatives. rsc.org This demonstrates that the hydroxymethyl group can be a leaving group in substitution reactions, allowing for the introduction of other functionalities.

Routes to N,N-bis(hydroxymethyl)carbamate Scaffolds via Multi-component Reactions

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov These reactions are highly efficient for building molecular complexity. While no specific MCR is documented for the direct synthesis of this compound, MCRs are widely used to create diverse carbamate and related scaffolds.

For example, the Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce dipeptide scaffolds. nih.govrug.nl A variation of this, the Passerini reaction, is a three-component reaction that can yield hydroxymethyl-amides. nih.gov By carefully selecting starting materials that contain the necessary functional groups, it is conceivable that an MCR could be designed to assemble a carbamate structure with hydroxymethyl groups or precursors to them. For instance, using an amine that already contains hydroxymethyl groups or using formaldehyde as one of the components in a reaction that forms a carbamate could potentially lead to the desired scaffold. The Strecker reaction, the first described MCR, synthesizes α-amino nitriles from amines, aldehydes, and cyanide, showcasing the power of MCRs to create complex nitrogen-containing compounds in a single step. nih.gov

Sustainable and Green Chemistry Approaches in Carbamate Synthesis

The synthesis of carbamates, including this compound and its analogs, has traditionally relied on hazardous reagents such as phosgene (B1210022) and isocyanates. nih.gov These methods pose significant environmental and safety risks, prompting a shift towards more sustainable and environmentally benign synthetic routes. Green chemistry principles focus on the use of non-toxic, renewable feedstocks, the development of efficient catalytic systems, and the minimization of waste. Key areas of advancement include the utilization of carbon dioxide as a renewable C1 source and the design of novel catalysts that operate under mild conditions. rsc.orgnih.gov

The use of carbon dioxide (CO₂) as a C1 synthon for carbamate synthesis is a highly attractive green alternative. researchgate.net CO₂ is an abundant, inexpensive, non-toxic, and non-flammable renewable carbon resource. nih.govsci-hub.se Its direct incorporation into organic molecules avoids the need for hazardous phosgene-based routes and represents a significant step towards carbon capture and utilization (CCU) strategies. researchgate.netscispace.com

The direct synthesis of carbamates from CO₂, amines, and alcohols is a straightforward and sustainable approach. rsc.orgnih.gov While CO₂ is thermodynamically stable, it readily reacts with amines under ambient conditions to form carbamic acids. The primary challenge lies in the subsequent dehydrative condensation with an alcohol to form the final carbamate, a step that often requires catalytic intervention to proceed efficiently. researchgate.net

Research has demonstrated that this transformation can be achieved under relatively mild conditions, offering a halogen-free pathway to a wide variety of carbamates. rsc.org By reacting amines, alcohols, and CO₂, this method consumes readily available reagents and generates water as the primary byproduct, aligning with the core principles of green chemistry. researchgate.net This approach is applicable for producing various N-substituted carbamates, which are valuable intermediates in the synthesis of non-phosgene-derived isocyanates. researchgate.net

Catalyst innovation is central to advancing the green synthesis of carbamates. The goal is to develop efficient, selective, and reusable catalysts that can facilitate the reaction of CO₂ with amines and alcohols under mild, environmentally friendly conditions. nih.gov

Homogeneous and Heterogeneous Catalysts: A diverse range of catalysts has been explored for this transformation. Homogeneous metal catalysts based on tin (Sn), nickel (Ni), and other metals have been reported, though they often require high CO₂ pressures. Significant progress has been made with basic catalysts, which have proven effective in converting both linear and branched aliphatic amines into their corresponding carbamates with good yields under milder conditions (e.g., 2.5 MPa CO₂). rsc.org Among these, alkali-metal compounds have shown particular promise.

The table below summarizes the catalytic activity of various basic compounds in the synthesis of ethyl N-butylcarbamate from n-butylamine, ethanol (B145695), and CO₂.

EntryCatalystAmine Conversion (%)Carbamate Yield (%)
1Cs₂CO₃7570
2K₂CO₃7065
3Na₂CO₃5045
4MgO<5<5
54-dimethylaminopyridine (DMAP)<5<5
61,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)108

This data is adapted from research on the direct synthesis of carbamates from CO₂, amines, and alcohols, highlighting the superior performance of cesium carbonate.

Heterogeneous catalysts offer advantages in terms of separation and reusability. Systems such as TiO₂–Cr₂O₃/SiO₂ have been developed for the synthesis of N-substituted carbamates from amines, alcohols, and urea (an active form of CO₂), achieving high yields of 95–98%. rsc.org These solid catalysts can be reused multiple times without significant loss of activity. rsc.org Other heterogeneous systems include metal complex-containing zeolites and zinc-based composites, which are effective under low pressure and temperature. nih.gov

Metal-Free Catalysis: In addition to metal-based systems, metal-free catalytic approaches have been developed. For instance, the combination of Si(OMe)₄ as a regenerable reagent and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as both a CO₂ capture agent and a catalyst enables the direct conversion of CO₂ into carbamates. organic-chemistry.org This system is notable for not requiring any metal complex catalysts or additives. organic-chemistry.org

The development of these advanced catalytic systems is crucial for making CO₂-based carbamate synthesis an industrially viable and environmentally benign alternative to traditional methods.

Reaction Mechanisms and Reactivity Profiles of N,n Bis Hydroxymethyl Carbamates

Chemical Transformations of Hydroxymethyl Groups

The two primary alcohol functionalities of the N,N-bis(hydroxymethyl) groups are key to the molecule's utility as a cross-linking agent and monomer. These groups undergo reactions typical of primary alcohols, including condensation, polymerization, esterification, and etherification.

The bifunctional nature of N,N-bis(hydroxymethyl)carbamates makes them ideal monomers for condensation polymerization. libretexts.org In these step-growth polymerization processes, the hydroxymethyl groups react with other functional groups, leading to the formation of a larger polymer chain and the elimination of a small molecule, such as water. libretexts.org This reactivity is fundamental to their application in creating cross-linked polymer networks, such as those found in polyurethane and epoxy resins. vulcanchem.com

Under acidic conditions, the hydroxymethyl groups can react with other nucleophiles. For instance, in reactions analogous to the acid-catalyzed condensation of benzyl (B1604629) carbamate (B1207046) with glyoxal (B1671930), the hydroxymethyl groups can be activated to form intermediates capable of reacting with other carbamate molecules or different nucleophiles present in the reaction mixture. mdpi.com The formation of stable polymeric structures is often driven by the sequential condensation of these activated hydroxymethyl units.

Research on related compounds has shown that the condensation process can be complex, sometimes leading to cyclic intermediates depending on the reaction conditions, such as acidity and solvent choice. mdpi.com For example, the condensation of benzyl carbamate with glyoxal can yield N,N′-bis(carbobenzoxy)ethan-1,2-diol under increased acidity, demonstrating the step-wise nature of these condensation reactions. mdpi.com This highlights the potential for Ethyl N,N-bis(hydroxymethyl)carbamate to form a variety of polymeric and oligomeric structures.

Table 1: Condensation Reaction Products of Benzyl Carbamate and Glyoxal under Different Acidic Conditions Data derived from studies on analogous carbamate condensation reactions. mdpi.com

Product NameAcidity Condition
N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diolLow Acidity (e.g., in Acetic Acid)
N,N′-bis(carbobenzoxy)ethan-1,2-diolHigher Acidity (e.g., H₂SO₄ catalyst)
N,N′,N″-tris(carbobenzoxy)ethanolHigher Acidity (e.g., H₂SO₄ catalyst)
N,N′,N″,N‴-tetrakis(carbobenzoxy)ethanHigher Acidity (e.g., H₂SO₄ catalyst)

The hydroxymethyl groups of this compound readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. This reaction is a standard transformation for primary alcohols. Transesterification is also a viable method, where the hydroxymethyl groups can react with an existing ester in the presence of a catalyst. For example, processes have been developed for the transesterification of diols like 2,6-bis(hydroxymethyl)pyridine with carbamic acid esters in the presence of Lewis acid catalysts at elevated temperatures (130-180°C) to yield the corresponding bis-carbamate products. google.com

Etherification of the hydroxymethyl groups can be achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis) or through acid-catalyzed self-etherification or reaction with other alcohols. The self-etherification of similar hydroxymethyl-containing compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), to form ether-linked dimers like 5,5′(oxy-bis(methylene))bis-2-furfural (OBMF) is well-documented and often proceeds over solid acid catalysts. researchgate.net This suggests that this compound could undergo similar acid-catalyzed self-condensation to form ether-linked oligomers.

Reactivity at the Carbamate Nitrogen Center

The reactivity of the nitrogen atom in a carbamate is significantly different from that of an amine. The delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group reduces its basicity and nucleophilicity. nih.gov This electronic feature imparts chemical stability to the carbamate group, making it a useful protecting group for amines in organic synthesis. nih.govchemicke-listy.cz

Due to the delocalization of its lone pair, the nitrogen atom in this compound is a weak nucleophile. While amines readily undergo nucleophilic substitution, the corresponding reaction at the carbamate nitrogen is much less favorable. chemicke-listy.cznih.gov However, under certain conditions, the carbamate nitrogen can still participate in reactions. For instance, enecarbamates bearing a hydrogen on the nitrogen have been shown to act as effective nucleophiles in Lewis acid-catalyzed additions to reactive electrophiles. nih.gov In N,N-disubstituted carbamates like the title compound, direct nucleophilic attack by the nitrogen is sterically hindered and electronically disfavored.

While the N,N-bis(hydroxymethyl)carbamate structure is not typically used in directed metalation, the related aryl O-carbamate group (Ar-OCONEt₂) is one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.govacs.org This strategy, known as Directed ortho Metalation (DoM), involves the deprotonation of the aromatic ring position ortho to the DMG by a strong base, typically an organolithium reagent. The resulting aryl anion can then react with various electrophiles to introduce substituents in a highly regioselective manner. researchgate.net

The strength of the O-carbamate as a DMG stems from its ability to coordinate with the organolithium base, directing deprotonation to the adjacent position, and its strong electron-withdrawing inductive effect, which acidifies the ortho protons. nih.gov The O-carbamate DMG ranks higher in the established hierarchy than other oxygen-based directors like methoxy (B1213986) (OMe) and methoxymethyl ether (OMOM). acs.orgresearchgate.net This powerful tool allows for the synthesis of complex polysubstituted aromatic compounds that would be difficult to access otherwise. nih.govresearchgate.net

Table 2: Qualitative Hierarchy of Common Directed Metalation Groups (DMGs) Adapted from established hierarchies in DoM chemistry. nih.gov

Relative DMG StrengthFunctional Group (DMG)
Strongest-CONR₂
-OCONEt₂
-SO₂NR₂
Strong-OMOM
-CH₂NR₂
Moderate-OMe
-NHCOR
Weak-F
-Cl

Thiocarbamates are sulfur analogs of carbamates where one or both oxygen atoms are replaced by sulfur. noaa.gov The synthesis of N-substituted thiocarbamates can be achieved through various methods, including the reaction of thiols and amines with carbon dioxide in a Mitsunobu-based protocol or the reaction of isocyanides with thiols and water. organic-chemistry.org

While direct N-alkylation of a pre-formed carbamate is uncommon due to the low nucleophilicity of the nitrogen, N-alkylation strategies for related heterocycles often involve building the molecule from N-alkylated precursors. For thiocarbamates, N-alkylation and N,N-dialkylation are typically accomplished by using secondary or primary amines as starting materials in their synthesis. For example, reacting a secondary amine (R₂NH) with a thiocarbonylating agent will directly yield an N,N-disubstituted thiocarbamate.

An alternative strategy in related fields is the S-alkylation of dithiocarbamates, formed from primary or secondary amines and carbon disulfide. nih.gov This reaction proceeds readily, with the dithiocarbamate (B8719985) anion acting as a soft nucleophile that preferentially attacks an alkyl halide at the sulfur atom. This contrasts with the desired N-alkylation, illustrating the differing reactivity of the heteroatoms within the thiocarbamate scaffold. The Riemschneider synthesis also provides a route to N-substituted thiocarbamates from alcohols and thiocyanates under acidic conditions. wikipedia.org

Role as a Crosslinking Agent Precursor

This compound and related N,N-bis(hydroxymethyl)carbamates function as effective latent crosslinking agents, particularly in coating and thermoset polymer applications. Their utility stems from the two reactive hydroxymethyl (-CH₂OH) groups attached to the nitrogen atom. These groups can undergo condensation reactions with various functional groups present on polymer backbones, such as hydroxyl, carboxyl, amide, or other active hydrogen-containing moieties. This process, typically initiated by heat and often facilitated by a catalyst, results in the formation of a durable three-dimensional polymer network. The carbamate backbone itself can enhance the thermal stability and mechanical properties of the resulting crosslinked material.

The crosslinking action of this compound is analogous to that of other N-methylol compounds, such as melamine-formaldehyde resins. The primary mechanism involves acid-catalyzed condensation reactions.

Activation : In the presence of an acid catalyst, one of the hydroxymethyl groups is protonated, making it a good leaving group (water).

Carbocation Formation : The protonated hydroxymethyl group departs as a water molecule, generating a resonance-stabilized carbocation (an iminium ion).

Nucleophilic Attack : A nucleophilic functional group on a polymer chain (e.g., a hydroxyl group, -OH) attacks the electrophilic carbocation.

Crosslink Formation : A stable ether linkage (-CH₂-O-Polymer) is formed, connecting the crosslinker to the polymer backbone. This process can occur with the second hydroxymethyl group, linking to another polymer chain and thus creating a crosslink.

The efficiency and selectivity of the crosslinking process are governed by several critical parameters. Proper control of these factors is essential to achieve the desired final properties of the polymer, such as hardness, flexibility, and solvent resistance. google.com

FactorInfluence on Crosslinking
Temperature Higher temperatures increase the reaction rate, promoting both crosslinking with the polymer and self-condensation. The curing temperature must be carefully controlled to prevent degradation and ensure complete reaction.
Catalyst Acid catalysts are crucial for initiating the reaction at reasonable temperatures. Strong acids like p-toluenesulfonic acid (p-TSA) or dinonylnaphthalene (B12650604) disulfonic acid (DNNDSA) are highly effective. google.com The choice and concentration of the catalyst affect the cure speed and can influence the final network structure.
pH The reaction is acid-catalyzed, so a lower pH environment accelerates the crosslinking rate. However, excessively acidic conditions can promote unwanted side reactions or degradation of the polymer backbone.
Polymer Functional Groups The type and accessibility of functional groups on the polymer (e.g., primary vs. secondary hydroxyls) influence the reaction rate and the stability of the resulting crosslink. Primary hydroxyls are generally more reactive.
Solvent The solvent system can affect the mobility of reactants and the solubility of the evolving network, thereby influencing the homogeneity and extent of the cure.
Crosslinker Concentration The concentration of the N,N-bis(hydroxymethyl)carbamate directly determines the potential crosslink density. google.com A higher concentration leads to a more rigid, chemically resistant material, while a lower concentration results in a more flexible polymer.

Hydrolytic Stability and Enzymatic Degradation Pathways

The stability of the carbamate linkage is a critical aspect of its performance and environmental fate. Carbamates are susceptible to both chemical hydrolysis and enzymatic degradation, primarily through the cleavage of the ester bond.

The hydrolytic stability of carbamates is highly dependent on pH. zacharyhhouston.com While relatively stable under neutral conditions, their degradation is catalyzed by both acids and bases. researchgate.net

Alkaline Hydrolysis : Under basic conditions, carbamate hydrolysis is significantly accelerated. The mechanism can proceed through a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. An alternative pathway, particularly for N-methylcarbamates, is the unimolecular elimination-conjugate base (E1cB) mechanism. researchgate.net This involves the abstraction of a proton from the nitrogen, followed by the elimination of the alkoxide to form a transient isocyanate intermediate, which is then rapidly hydrolyzed to an amine and carbon dioxide. researchgate.net

Acidic Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water.

The degradation of carbamates in biological systems is primarily mediated by a class of enzymes known as carboxylesterases or carbamate hydrolases. frontiersin.orgplos.orgnih.gov These enzymes catalyze the cleavage of the ester linkage in the carbamate moiety. frontiersin.orgnih.gov This is a common detoxification pathway in various microorganisms and is exploited for the bioremediation of carbamate-based pesticides. researchgate.net

The general pathway for enzymatic degradation is as follows:

Hydrolysis : A carbamate hydrolase cleaves the ester bond of the carbamate, yielding the corresponding alcohol, an unstable carbamic acid intermediate, and the N-substituted amine. frontiersin.orgresearchgate.net

Spontaneous Decomposition : The carbamic acid intermediate spontaneously decomposes into carbon dioxide and the corresponding amine. frontiersin.org

Microbial degradation pathways have been identified for numerous aromatic and aliphatic carbamates. researchgate.net Enzymes like carbofuran (B1668357) hydrolase (CaH) and methyl carbamate degrading enzyme (MCD) are well-characterized hydrolases that initiate the breakdown of these compounds. frontiersin.orgresearchgate.net While specific studies on this compound are limited, the fundamental carbamate structure suggests it would be susceptible to similar enzymatic actions, breaking it down into ethyl alcohol, formaldehyde (B43269) (or its derivatives from the hydroxymethyl groups), carbon dioxide, and ammonia.

Degradation PathwayKey FeaturesProducts
Alkaline Hydrolysis Accelerated at high pH; can proceed via E1cB mechanism. researchgate.netAlcohol, Amine, Carbon Dioxide
Acidic Hydrolysis Accelerated at low pH; involves protonation of the carbonyl oxygen.Alcohol, Amine, Carbon Dioxide
Enzymatic Degradation Mediated by carbamate hydrolases/carboxylesterases. plos.orgnih.govAlcohol, Amine, Carbon Dioxide

Advanced Characterization and Analytical Methodologies in N,n Bis Hydroxymethyl Carbamate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of Ethyl N,N-bis(hydroxymethyl)carbamate by providing information about its chemical bonds, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon and proton framework of carbamates.

In the ¹H NMR spectrum of a related bis-carbamate, N,N-hexamethylene bis-[(ortho-cresolyl)-carbamate], signals corresponding to protons in different chemical environments are observed, allowing for structural confirmation. scientists.uz For this compound, distinct signals would be expected for the ethyl group protons (a triplet for the CH₃ and a quartet for the O-CH₂), the protons of the two hydroxymethyl (-CH₂OH) groups, and the hydroxyl protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. In the analysis of N,N-hexamethylene bis-[(ortho-cresolyl)-carbamate], the signal for the carboxyl carbon atom of the carbamate (B1207046) group was identified at approximately 151.4 ppm. scientists.uz For this compound, characteristic chemical shifts would confirm the presence of the carbonyl carbon, the carbons of the ethyl group, and the carbons of the hydroxymethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is predictive, based on typical values for similar functional groups.

GroupAtomPredicted Chemical Shift (ppm)Multiplicity
Ethyl-CH₃1.2 - 1.4Triplet (t)
Ethyl-O-CH₂-4.1 - 4.3Quartet (q)
HydroxymethylN-CH₂-OH4.5 - 5.0Singlet (s) or Doublet (d)
Hydroxymethyl-OHVariableBroad Singlet (br s)
Carbamate>C=O155 - 158-
Ethyl-O-C H₂-60 - 63-
Ethyl-C H₃14 - 16-
HydroxymethylN-C H₂-OH70 - 75-

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For carbamates, FTIR spectra reveal characteristic absorption bands that confirm their structure. scientists.uz Key vibrational modes for this compound would include the stretching of the carbonyl group, the C-N bond, the C-O bonds, and the O-H bonds of the hydroxymethyl groups.

Studies on various carbamates show a strong carbonyl (>C=O) stretching absorption typically in the range of 1690-1745 cm⁻¹. rsc.org The N-H stretching and bending vibrations, characteristic of primary and secondary carbamates, are absent in the N,N-disubstituted structure of the target compound. Instead, the presence of the hydroxymethyl groups would be confirmed by a broad O-H stretching band around 3300-3500 cm⁻¹. rsc.org

Table 2: Characteristic FTIR Absorption Bands for Carbamates Based on data from related carbamate compounds. rsc.orgresearchgate.net

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (Hydroxymethyl)Stretching, broad3500 - 3300
C=O (Carbamate)Stretching1745 - 1690
C-NStretching1350 - 1250
C-OStretching1250 - 1050

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com For this compound (Molecular Weight: 149.15 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 149.

The fragmentation of carbamates under mass spectrometry conditions often involves characteristic losses. For instance, studies on the collision-induced dissociation (CID) of various carbamate derivatives show a strong tendency for CO₂ loss (a neutral loss of 44 mass units). nih.gov Other common fragmentation pathways for carbamates include cleavage adjacent to the carbonyl group or the nitrogen atom. nih.govlibretexts.org In the case of this compound, fragmentation could involve the loss of a hydroxymethyl group (-CH₂OH, 31 u), an ethoxy group (-OCH₂CH₃, 45 u), or other stable fragments.

Table 3: Potential Mass Spectrometry Fragments for this compound This table is predictive, based on common fragmentation patterns of carbamates. scientists.uznih.gov

m/z ValueIdentityDescription
149[C₅H₁₁NO₄]⁺Molecular Ion (M⁺)
118[M - CH₂OH]⁺Loss of a hydroxymethyl radical
104[M - OCH₂CH₃]⁺Loss of an ethoxy radical
105[M - CO₂]⁺Loss of carbon dioxide
74[M - COOCH₂CH₃]⁺Loss of the ethyl carboxylate group

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purity assessment and isolation.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of N-methylcarbamates. epa.gov Specifically, this compound can be analyzed using reverse-phase (RP) HPLC. sielc.com A typical method employs a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid. sielc.com For applications compatible with mass spectrometry (LC-MS), formic acid is used in place of phosphoric acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate pure quantities of the compound. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, frequently used for the analysis of the related, more volatile compound, ethyl carbamate, in various matrices. nih.govnih.gov Analysis of this compound by GC would likely require a derivatization step to increase its volatility and thermal stability. Both HPLC and GC methods are crucial for establishing the purity profile of a synthesized batch of the compound.

Advanced Structural Analysis Techniques (e.g., X-ray Diffraction for Related Carbamates)

Theoretical and Computational Chemistry of N,n Bis Hydroxymethyl Carbamates

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of carbamate (B1207046) molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energy levels, and electron distributions.

Density Functional Theory (DFT) has become a primary tool for computational organic chemistry due to its balance of accuracy and computational efficiency. fu-berlin.demdpi.com DFT calculations are used to predict a wide range of properties for carbamates by approximating the electron density of the system. mdpi.com Applications for molecules like Ethyl N,N-bis(hydroxymethyl)carbamate include the optimization of ground-state geometries, which provides data on bond lengths, bond angles, and dihedral angles. mdpi.com

For instance, studies on related bis-carbamate structures have used quantum chemical methods to calculate bond lengths, such as the C=C double bond in an aromatic ring (1.40 Å), C-H bonds (1.08 Å), and C-O bonds (1.40 Å). researchgate.netscientists.uz DFT is also employed to compute vibrational frequencies, which correspond to infrared (IR) spectra, and to analyze molecular orbital interactions. mdpi.comscirp.org By solving the Kohn-Sham equations, DFT can reconstruct the electronic structure, offering theoretical guidance for understanding and optimizing chemical systems. mdpi.comresearchgate.net These calculations are crucial for validating experimental data and providing a deeper understanding of the molecule's structural and electronic makeup. researchgate.net

Table 1: Representative Theoretical Molecular Properties Calculated via DFT
PropertyDescriptionTypical Application
Optimized Geometry Calculation of the lowest-energy arrangement of atoms, providing bond lengths and angles.Predicts the 3D structure of the carbamate molecule.
Vibrational Frequencies Theoretical prediction of molecular vibrations, which can be correlated with experimental IR and Raman spectra.Aids in the interpretation of spectroscopic data and confirms functional groups.
Molecular Orbital Energies Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).Used to predict chemical reactivity and electronic transitions. fu-berlin.de
Electron Density Distribution Maps the probability of finding an electron at any given point in the molecule.Reveals information about charge distribution, polarity, and reactive sites.

The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides a foundational approximation of the multi-electron Schrödinger equation. nih.gov It treats electron-electron repulsion in an averaged way, neglecting the instantaneous correlation of electron motion. wikipedia.orgststephens.net.in While computationally less demanding than more advanced methods, HF calculations can accurately predict properties like the molecular geometries of carbamates. scirp.orgscirp.org

Post-Hartree-Fock methods were developed to improve upon the HF approximation by explicitly including electron correlation, which is crucial for achieving higher accuracy in energy calculations. wikipedia.orguba.arepfl.ch These methods, which include Møller–Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CC) theory, add this correlation to the HF reference state. wikipedia.orgyoutube.com Although computationally more expensive, post-HF methods yield more accurate results for properties like reaction energies and barrier heights, making them valuable for detailed mechanistic studies of carbamate reactions. uba.arepfl.ch

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates, transition states, and determine the activation energies that govern reaction rates. For carbamates, this approach can clarify complex multi-step syntheses.

A computational study on the formation of a carbamate via a palladium-catalyzed reaction demonstrated the utility of this approach. mdpi.com Using DFT, the study confirmed that the direct reaction was not spontaneous and required a catalyst to lower the activation energy (ΔG‡). mdpi.com The proposed mechanism involved several key steps:

Ligand Dissociation: The initial step where a ligand detaches from the catalyst to create a reactive site.

Intermediate Formation: The reactants coordinate with the catalyst to form one or more intermediate species.

Hydrogenation/Product Formation: The final steps leading to the desired carbamate product and regeneration of the catalyst.

Such computational validation supports the feasibility of a proposed pathway and highlights the crucial role of the catalyst in stabilizing intermediates and lowering energy barriers, thereby enhancing reaction efficiency. mdpi.com Similarly, kinetic studies on the intramolecular cyclization of carbamate derivatives can be complemented by computational models to elucidate the precise mechanism of ring closure. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of flexible molecules like this compound is heavily dependent on their three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in a molecule.

Computational methods are used to perform a systematic search of the potential energy surface to locate various conformers. chemrxiv.orgchemrxiv.org For carbamates, a key conformational feature is the existence of syn and anti rotamers around the C–N bond, with the anti conformation generally being more stable. nih.gov Recent studies on carbamate monomers have employed a comprehensive methodology that combines a conformational search with DFT optimization. chemrxiv.orgchemrxiv.org The accuracy of the resulting conformers is then validated by comparing simulated IR, Vibrational Circular Dichroism (VCD), and NMR spectra with experimental measurements. chemrxiv.orgchemrxiv.org This integrated approach provides a detailed and reliable picture of the conformational landscape in solution.

Molecular dynamics (MD) simulations can further extend this analysis by modeling the movement of atoms over time. grafiati.com MD simulations provide insights into the dynamic behavior of the molecule, showing how it transitions between different conformations and how it interacts with its environment, thus revealing its flexibility and structural stability.

Prediction of Reactivity and Selectivity via Electronic Descriptors (e.g., HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's chemical behavior.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. mdpi.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating sites for electrophilic attack. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates the molecule is more polarizable and reactive. mdpi.comnih.gov

Molecular electrostatic potential (MEP) maps are also used to predict reactive sites by visualizing the charge distribution on the molecule's surface. nih.gov Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. nih.gov By calculating these electronic descriptors, computational chemistry can predict the most probable sites of reaction for this compound, guiding synthetic efforts and explaining observed reactivity patterns.

Table 2: Key Electronic Descriptors and Their Significance
DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Related to the ionization potential; indicates electron-donating ability. mdpi.com
LUMO Energy (ELUMO) -Related to the electron affinity; indicates electron-accepting ability. mdpi.com
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. ajchem-a.com
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system. ajchem-a.com
Global Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. ajchem-a.com
Global Softness (S) 1 / (2η)The inverse of hardness; indicates a higher propensity for chemical reactions. ajchem-a.com
Electrophilicity Index (ω) μ2 / (2η)Quantifies the electrophilic character of a molecule. ajchem-a.com

Studies on Amide Resonance and Rotational Barriers within Carbamates

The carbamate functional group is an amide-ester hybrid, and like amides, it exhibits resonance that imparts partial double-bond character to the central C–N bond. nih.gov This resonance leads to a planar arrangement of the atoms involved and creates a significant energy barrier to rotation around this bond.

The rotational barrier in carbamates has been studied extensively using both experimental (e.g., dynamic NMR) and theoretical methods. nih.govresearchgate.netnih.gov Computational calculations can accurately estimate the height of this energy barrier. nih.gov The resonance stabilization in carbamates is generally found to be about 3–4 kcal/mol lower than in corresponding amides, which is attributed to the electronic influence of the adjacent ester oxygen atom. nih.gov

The magnitude of the rotational barrier is influenced by the substituents on the nitrogen and oxygen atoms. For example, N-alkylcarbamates have a rotational barrier of around 16 kcal/mol. nih.gov This barrier is lowered in N-phenylcarbamates (12.5 kcal/mol) and is significantly lower in N-(2-pyrimidyl)carbamates (<9 kcal/mol), where the electron-withdrawing nature of the pyrimidyl ring increases the single-bond character of the C–N bond. nih.gov Computational studies are essential for tracing these effects to their electronic origins, providing a molecular-level understanding of the structural dynamics of carbamates. nih.gov

Table 3: Comparison of Rotational Barriers in Amides and Carbamates
Compound TypeTypical Rotational Barrier (kcal/mol)Influencing FactorsReference
Amides (general) 15 - 20Steric hindrance, electronic effects of substituents. researchgate.net
N-Alkylcarbamates ~16Standard carbamate resonance. nih.gov
N-Phenylcarbamates ~12.5Delocalization into the phenyl ring reduces C-N double bond character. nih.gov
N-(2-pyrimidyl)carbamates < 9Strong electron-withdrawing effect of the pyrimidyl ring. nih.gov

Research Applications and Functional Materials Development

Role in Polymer Chemistry and Advanced Materials

In the realm of polymer science, the compound is primarily valued for its two hydroxymethyl (-CH2OH) groups, which serve as reactive sites for building and modifying polymer chains.

Ethyl N,N-bis(hydroxymethyl)carbamate is an effective precursor for polymeric crosslinking agents. Crosslinking agents are crucial additives used to create a three-dimensional network between linear polymer chains, a process that significantly enhances the material's properties. mdpi.com The two hydroxymethyl groups on the molecule can react with complementary functional groups on polymer backbones—such as isocyanates, carboxylic acids, or amines—to form these durable covalent bonds.

The incorporation of crosslinks derived from this carbamate (B1207046) can lead to improvements in:

Thermal Stability: The stable carbamate linkage contributes to a polymer matrix that can withstand higher temperatures without degrading. chemblink.com

Mechanical Strength: The formation of a rigid 3D network increases the material's hardness, tensile strength, and resistance to deformation.

Chemical and Solvent Resistance: A densely crosslinked structure reduces the ability of solvents to penetrate and swell the polymer, making it more durable in various chemical environments. mdpi.com

Table 1: Enhanced Properties via Carbamate-Based Crosslinking

Polymer SystemReactive Co-monomerResulting LinkageEnhanced Property
PolyurethanesDiisocyanatesUrethane (B1682113)Hardness, Abrasion Resistance
PolyestersDicarboxylic AcidsEsterFlexibility, Thermal Stability
Epoxy ResinsEpoxidesEtherAdhesion, Chemical Resistance

This compound can serve as a foundational molecule for the synthesis of more complex functional monomers. specificpolymers.com By chemically modifying its hydroxymethyl groups, new monomers can be designed for specific types of polymerization. For example, the hydroxyl groups can undergo esterification with acrylic acid or methacrylic acid. This reaction converts the molecule into a diacrylate or dimethacrylate monomer, which contains two polymerizable vinyl groups.

These newly synthesized monomers can then be used in free-radical polymerization to create polymers with unique pendant groups. The resulting polymer chains would feature the original ethyl carbamate moiety as a side group, which can impart specific characteristics like improved adhesion or thermal stability to the final material. This strategy allows for the precise introduction of desired functionalities into a polymer backbone.

The compound is incorporated into various polymer networks and resins to tailor them for specific industrial uses. Its compatibility with different resin systems, such as polyurethanes and epoxies, makes it a versatile additive. radtech.org In polyurethane formulations, the hydroxymethyl groups can react with isocyanate (-NCO) groups to form urethane linkages, integrating the molecule directly into the polymer structure. This is particularly useful in the production of coatings, adhesives, and elastomers where durability and resistance are key. chemblink.comgoogle.com Similarly, in epoxy resin systems, the hydroxyls can react with epoxide rings, contributing to the curing process and the final properties of the thermoset material.

Applications in Fine Chemical Synthesis and Reaction Methodology

Beyond polymers, this compound serves as a valuable intermediate and building block in the field of organic synthesis.

As a bifunctional molecule, this compound is a useful intermediate in multi-step syntheses. nih.govsielc.com It provides a stable scaffold upon which further chemical modifications can be made at the two hydroxyl positions. Chemists can leverage this structure to build more complex molecules, including those used in pharmaceuticals and specialty chemicals. acs.org Its defined stereochemistry and reactive handles allow for controlled and predictable reactions, which is essential in the synthesis of complex target molecules. thieme-connect.deorganic-chemistry.org The ability to purify and analyze this compound using standard techniques like HPLC further solidifies its role as a reliable intermediate in research and manufacturing settings. sielc.com

In organic synthesis, protecting groups are used to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org Carbamates are one of the most common and effective protecting groups for amines because they are stable under a wide range of reaction conditions but can be removed when needed. masterorganicchemistry.comchem-station.com

While this compound is not a protecting group itself, its core structure exemplifies the stability of the carbamate functional group. In this molecule, the nitrogen atom is protected by the ethyl carbamate group, which deactivates its nucleophilicity and basicity. chem-station.com This "permanent" protection allows the two hydroxymethyl groups to undergo selective reactions (e.g., oxidation, esterification, etherification) without interference from the nitrogen atom. This strategy is crucial in multi-step syntheses where selective modification of hydroxyl groups is required in the presence of an amine. organic-chemistry.org The stability of the carbamate is a key feature that enables the molecule to be used as a versatile building block. nih.gov

Table 2: Comparison of Common Carbamate Protecting Groups

Protecting GroupAbbreviationStructureCommon Deprotection Conditions
tert-ButoxycarbonylBoc-C(O)O(CH₃)₃Strong acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com
CarboxybenzylCbz or Z-C(O)OCH₂C₆H₅Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com
Ethyl Carbamate Moiety--C(O)OCH₂CH₃Generally stable; used as a permanent part of the molecular structure

Chemical Design for Biological Systems

The chemical architecture of this compound provides a versatile platform for designing molecules that can interact with biological systems. The presence of two reactive hydroxymethyl groups attached to a carbamate nitrogen atom allows for a range of chemical transformations and targeted molecular interactions. Research in this area focuses on leveraging this reactivity for specific biological applications, primarily through the synthesis of complex molecules, investigation of their structure-activity relationships, and detailed mechanistic studies of their interactions with biological macromolecules.

Engineering of Chemically Reactive Scaffolds for Targeted Molecular Interactions

The bis(hydroxymethyl)carbamate motif is a key component in the design of chemically reactive scaffolds, particularly for the development of DNA-alkylating agents. nih.govmdpi.comoncohemakey.commdpi.com Alkylating agents are compounds that function by forming covalent bonds with biologically important molecules, with DNA being a primary target. nih.govnih.gov Bifunctional alkylating agents, which possess two reactive centers, can form cross-links either within a single DNA strand (intrastrand) or between two separate strands (interstrand), which can inhibit DNA replication and transcription processes. mdpi.comoncohemakey.com

Chemical Synthesis and Structure-Activity Relationships

The synthesis of targeted DNA-alkylating agents often involves coupling the reactive bis(hydroxymethyl) moiety to a carrier molecule that can direct the compound to the DNA. nih.gov These carriers can be DNA intercalators, such as 9-anilinoacridine, or minor groove binders. nih.gov A general synthetic approach involves preparing dicarboxylate precursors of heterocyclic systems (e.g., imidazoles, thioimidazoles, or pyrrolizines), coupling them with the desired DNA-binding carrier, and then reducing the ester groups to yield the final bis(hydroxymethyl) alkylating agent. nih.gov

The structure of the heterocyclic scaffold carrying the bis(hydroxymethyl) groups plays a critical role in the molecule's reactivity and DNA alkylating efficiency. Studies comparing different scaffolds have established clear structure-activity relationships. nih.gov For instance, pyrrolizine-based compounds have been shown to be the most reactive DNA alkylators, followed by thioimidazoles, while the corresponding imidazole (B134444) derivatives are largely unreactive. nih.gov The cytotoxic activity of these compounds generally correlates with their chemical reactivity. nih.gov

The bis(carbamate) derivatives of these scaffolds, where the hydroxymethyl groups are further esterified, often exhibit enhanced selectivity in DNA alkylation compared to their bis(hydroxymethyl) counterparts. nih.gov Thioimidazole bis(carbamates), for example, show high selectivity for alkylating guanine (B1146940) residues within specific DNA sequences. nih.gov

Scaffold TypeRelative Reactivity as DNA AlkylatorDNA Cross-linking AbilitySelectivity of Bis(carbamate) Derivative
Pyrrolizine HighYesLess selective than thioimidazole bis(carbamates)
Thioimidazole ModerateYes (some analogues)Highly selective for G-rich sequences (e.g., 5'-NCCN, 5'-NGCN)
Imidazole UnreactiveNoN/A

Mechanistic Studies of DNA Interaction

Mechanistic studies reveal that these engineered scaffolds interact with DNA in a sequence-specific manner. The carrier moiety directs the initial binding to DNA, after which the reactive bis(hydroxymethyl) groups can alkylate nucleobases. Detailed analysis using techniques like polymerase stop assays has shown that these agents preferentially cause G-alkylation in C-rich regions of DNA. nih.gov

A key finding is that these targeted compounds, particularly the thioimidazole bis(carbamates), alkylate guanine exclusively at the 2-amino group (N2). nih.gov This is a distinct mechanism compared to many classical alkylating agents that react at the N7 or N3 positions of purines. nih.gov This selective alkylation at the N2 position of guanine, often within the DNA minor groove, leads to the formation of DNA cross-links, which is a significant factor in their biological activity. nih.gov

Enzyme-Assisted Chemical Modification and Degradation Strategies

The ethyl carbamate structure is susceptible to modification and degradation by various enzymatic systems. These processes are critical for understanding the compound's metabolic fate and for developing strategies to neutralize potentially harmful carbamates in various contexts.

Enzymatic Modification and Activation

The metabolic activation of ethyl carbamate is an example of enzyme-assisted chemical modification. In biological systems, the cytochrome P450 enzyme system, specifically the P-450 2E1 isozyme, can oxidize ethyl carbamate. nih.govmdpi.com This oxidation process generates reactive metabolites, including vinyl carbamate and 2-hydroxyethyl carbamate. nih.gov

The formation of vinyl carbamate is particularly significant, as it is a more potent carcinogen than the parent compound. mdpi.com Vinyl carbamate can be further metabolized to an epoxide, which is a highly reactive electrophile capable of forming covalent adducts with nucleic acids, such as 1,N6-ethenoadenosine. nih.gov This enzymatic activation pathway is a key mechanistic step underlying the genotoxicity associated with ethyl carbamate. nih.govmdpi.com

Enzymatic Degradation

The primary route for the enzymatic degradation of carbamates is through the hydrolysis of the ester linkage. nih.gov This reaction is catalyzed by a class of enzymes known as carboxyl ester hydrolases (EC 3.1.1), which are widespread in nature. nih.gov The hydrolysis breaks down the carbamate into an alcohol, carbon dioxide, and an amine, effectively neutralizing its structure. mdpi.com

Researchers have identified and characterized specific enzymes with high efficacy for degrading ethyl carbamate. A notable example is ethyl carbamate hydrolase (ECH), an enzyme isolated from the bacterium Acinetobacter calcoaceticus. mdpi.com This enzyme demonstrates high specificity for ethyl carbamate and has been explored for its potential application in reducing carbamate levels in fermented beverages. mdpi.com The properties of ECH have been characterized to assess its suitability for practical applications. mdpi.com The enzyme shows considerable stability in high-ethanol environments, a crucial feature for its use in alcoholic products. mdpi.com To enhance its industrial utility, ECH has been successfully immobilized, which allows for its easy removal from the treated product after degradation is complete. mdpi.com

PropertyValue
Enzyme Source Acinetobacter calcoaceticus
Specific Activity 68.31 U/mg
Optimal Reaction pH 8.0
Ethanol (B145695) Tolerance Retains ~40% activity in 60% (v/v) ethanol for 1 hour
Degradation Efficiency (Immobilized ECH) ~65.5% reduction of EC in a simulation system after 12 hours

Future Research Perspectives

Innovations in Synthetic Strategies for N,N-bis(hydroxymethyl)carbamates

The conventional synthesis of Ethyl N,N-bis(hydroxymethyl)carbamate involves the reaction of ethyl carbamate (B1207046) with formaldehyde (B43269) under basic conditions. vulcanchem.com While effective, this method relies on formaldehyde, a substance facing increasing regulatory scrutiny. Future research is poised to develop more sustainable and efficient synthetic routes.

Innovations in this area are expected to align with the principles of green chemistry. A primary goal is the development of phosgene-free and formaldehyde-free pathways. One promising direction is the use of carbon dioxide (CO2) as a C1 building block. Catalytic systems that can facilitate the direct carboxylation of amines and alcohols using CO2 are an active area of research. acs.orgnih.gov Adapting these systems for the synthesis of N,N-bis(hydroxymethyl)carbamates could offer a significantly greener alternative. Another approach involves using urea (B33335) as a carbonyl source, which can react with amines and alcohols over heterogeneous catalysts to produce carbamates, avoiding toxic intermediates. rsc.org

Furthermore, advancements in catalysis could lead to milder reaction conditions and higher yields. The development of bifunctional organocatalysts, for instance, could enable one-pot syntheses from readily available precursors with high atom economy. acs.orgnih.gov

ParameterConventional MethodFuture Innovative Strategies
Carbonyl Source Formaldehyde, Phosgene (B1210022) derivatives (indirectly)Carbon Dioxide (CO2), Urea, Cyclic Carbonates rsc.orgresearchgate.net
Key Reagents Ethyl carbamate, Formaldehyde, Basic catalystEthyl carbamate, CO2, Alcohols, Amines, Dehydrating agents
Catalyst Simple bases (e.g., KOH, Na2CO3)Heterogeneous catalysts (e.g., metal oxides), Bifunctional organocatalysts acs.orgrsc.org
Environmental Impact Uses toxic and hazardous reagentsUtilizes renewable/abundant feedstocks, reduces hazardous byproducts
Process Conditions Aqueous or anhydrous, moderate temperaturesPotentially milder conditions, solvent-free or green solvents

Unexplored Reactivity Pathways and Novel Mechanistic Discoveries

The reactivity of this compound is largely dictated by its two primary hydroxyl groups and the central carbamate linkage. While its use as a crosslinker in polyurethane chemistry is known, the full scope of its chemical behavior remains to be explored. vulcanchem.com

Future research should focus on the selective reactivity of the N-hydroxymethyl groups. These moieties can act as precursors for N-acyliminium ions under acidic conditions, opening pathways to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Mechanistic studies, supported by computational methods like Density Functional Theory (DFT), could elucidate the stability of these intermediates and guide the development of novel synthetic applications. longdom.org The amide-like resonance of the carbamate functionality is expected to influence the stability and reactivity of these intermediates. acs.orgsolubilityofthings.com

Another area of interest is the controlled thermal or catalytic decomposition of the molecule. Investigating its potential as a controlled-release agent for formaldehyde or other small molecules could lead to new applications in thermosetting resins or as chemical probes for biological systems. The influence of the ethyl ester group on the reactivity of the hydroxymethyl functions, compared to analogous N,N-bis(hydroxymethyl)amides, is another pathway for discovery.

Potential PathwayDescriptionPotential Application
Acid-Catalyzed Self-Condensation Polymerization through ether linkages between hydroxymethyl groups.Formation of novel polyether-carbamate resins.
N-Acyliminium Ion Formation Generation of a reactive intermediate for reaction with nucleophiles.Synthesis of complex heterocyclic structures and functionalized carbamates.
Selective Esterification/Etherification Targeted reaction of one or both hydroxyl groups with other functional molecules.Creation of asymmetric monomers and specialized crosslinkers.
Controlled Decomposition Thermal or catalytic breakdown into constituent parts under specific conditions.Development of controlled-release systems or blowing agents.

Rational Design of New Functional Materials and Chemical Reagents

The bifunctional nature of this compound makes it an exceptionally versatile monomer for polymer synthesis. Future research will likely focus on its rational incorporation into advanced functional materials.

Drawing parallels from other dihydroxy-functionalized bio-based monomers like 2,5-Bis(hydroxymethyl)furan (BHMF), this compound can serve as a building block for a wide range of polymers, including polyesters, polycarbonates, and novel polyurethanes. acs.orgnih.gov The presence of the carbamate group in the backbone is predicted to impart specific properties, such as increased rigidity and defined conformational preferences, which are valuable in the design of sequence-defined polymers. nih.govchemrxiv.org

The rational design of these materials, aided by computational modeling, could allow for the fine-tuning of properties such as thermal stability, biodegradability, and stimuli-responsiveness. nih.gov This could lead to applications in high-performance coatings, adhesives, and biomedical devices. sigmaaldrich.com For instance, its use in creating hydrogels could be explored for tissue engineering scaffolds or drug delivery systems. acs.orgnih.gov As a chemical reagent, it could be employed as a specialized crosslinker for biopolymers like cellulose (B213188) or proteins, or as a scaffold for building more complex molecular architectures.

Functional MaterialRole of this compoundTarget PropertyPotential Application
High-Performance Polyurethanes Diol Monomer / CrosslinkerEnhanced thermal stability, improved mechanical propertiesAutomotive coatings, elastomers, foams mdpi.com
Biodegradable Polyesters Diol MonomerControlled degradability, biocompatibilitySurgical sutures, drug delivery vehicles, packaging nih.gov
Functional Hydrogels Monomer / CrosslinkerHigh water content, biocompatibility, tunable mechanicsTissue engineering scaffolds, soft contact lenses sigmaaldrich.comacs.org
Sequence-Defined Polymers Building BlockControlled folding, specific molecular recognitionData storage, molecular sensors, smart materials nih.govchemrxiv.org
Thermosetting Resins Crosslinking AgentHigh crosslink density, chemical resistanceAdhesives, composites, electronics encapsulation

Interdisciplinary Collaborations in N,N-bis(hydroxymethyl)carbamate Research

Realizing the full potential of this compound will require extensive collaboration across multiple scientific disciplines. The complexity of moving from monomer synthesis to functional material application necessitates a convergence of expertise. polymer-search.com

Chemistry and Materials Science: Synthetic chemists will be needed to develop the innovative synthetic routes, while polymer chemists and material scientists will design, create, and characterize the resulting polymers and composites. polymer-search.commdpi.com Their collaboration will be crucial for establishing structure-property relationships.

Computational Chemistry and Theoretical Physics: Computational experts can provide invaluable insight into reaction mechanisms, polymer chain dynamics, and the prediction of material properties. longdom.orgnih.gov This theoretical guidance will accelerate the rational design process and reduce experimental trial and error.

Biomedical Engineering and Life Sciences: The development of materials for biomedical applications, such as hydrogels for tissue engineering or nanoparticles for drug delivery, requires a deep integration of polymer science with biology and medicine. acs.orgmdpi.com Collaborations with biomedical engineers and cell biologists will be essential to assess biocompatibility, efficacy, and translational potential. sigmaaldrich.comyoutube.com

Chemical Engineering: As novel synthetic pathways and materials are developed, chemical engineers will be vital for designing scalable, economically viable, and sustainable manufacturing processes, ensuring that laboratory innovations can have a real-world impact.

Through such synergistic partnerships, the research community can systematically explore and harness the properties of this compound, paving the way for the next generation of advanced materials and chemical technologies.

Q & A

Q. How can conflicting reports on the hydrolytic stability of this compound be resolved?

  • Methodological Answer :
  • Controlled Studies : Perform accelerated stability tests (40°C/75% RH) with varied buffer systems (pH 4–9).
  • Mechanistic Insights : Use isotopic labeling (e.g., D₂O) to track hydrolysis pathways via mass spectrometry.
  • Comparative Data : Replicate conflicting protocols to identify methodological variables (e.g., impurity profiles, solvent effects) .

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